Physicochemical Differentiation: LogP and H-Bonding Capacity Versus the N-Morpholinoethyl PI4KB Inhibitor T-00127_HEV1
The N-propyl compound demonstrates a 1.1-unit higher computed logP (XLogP3 = 3.9) compared to the N-(2-morpholinoethyl) analog T-00127_HEV1, which has an experimental/predicted logP of approximately 2.8 . This increased lipophilicity arises from the replacement of the polar morpholine ring with a simple propyl chain. Concomitantly, the N-propyl analog possesses only 1 hydrogen bond donor versus 2 for the morpholinoethyl analog (which carries a protonatable tertiary amine), and 5 H-bond acceptors versus 8 [1]. The lower topological polar surface area (calculated ~59 Ų vs ~75 Ų for T-00127_HEV1) predicts superior passive membrane permeability but potentially reduced aqueous solubility [2].
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | T-00127_HEV1 (N-morpholinoethyl analog, CAS 900874-91-1): XLogP3 ≈ 2.8 |
| Quantified Difference | ΔXLogP3 = +1.1 (target compound more lipophilic by ~1.1 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); values from PubChem compound records. |
Why This Matters
A logP difference of ≥1 unit significantly impacts in vitro ADME behavior — higher logP enhances membrane permeability but may reduce kinetic solubility and increase plasma protein binding, directly influencing assay design and hit-to-lead progression decisions.
- [1] PubChem Compound Summary CID 4904669. Computed Properties: Hydrogen Bond Donor Count = 1, Hydrogen Bond Acceptor Count = 5. View Source
- [2] PubChem Compound Summary for T-00127_HEV1 (CID 16722673). Computed Properties: XLogP3 = 2.8, Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 8, TPSA ≈ 75 Ų. View Source
